molecular formula C8H9ClN2O2 B2565755 1-(4-chlorophenyl)-3-hydroxy-3-methylurea CAS No. 26816-99-9

1-(4-chlorophenyl)-3-hydroxy-3-methylurea

Cat. No.: B2565755
CAS No.: 26816-99-9
M. Wt: 200.62
InChI Key: ALLZQHLJPGGYDB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-hydroxy-3-methylurea is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and a methylurea moiety

Scientific Research Applications

Impact on the Aquatic Environment

Research on chlorophenols, a group that shares a part of the chemical structure with N'-(4-chlorophenyl)-N-hydroxy-N-methylurea, indicates moderate toxic effects to mammalian and aquatic life. These compounds, including 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol, show considerable toxicity upon long-term exposure, especially to fish, highlighting the environmental concerns associated with their release into aquatic ecosystems (Krijgsheld & Gen, 1986).

Herbicide Toxicity and Environmental Fate

Another study focuses on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, to understand its environmental impact, including toxicity, persistence, and degradation pathways. This research emphasizes the need for evaluating the behavior of such compounds in agricultural settings and their potential for degradation by microbial activities, which could offer insights into managing the environmental impact of similar compounds (Magnoli et al., 2020).

Degradation and Bioremediation

The degradation of chlorophenols by zero-valent iron and its bimetallic systems is an area of significant interest, given the toxic nature of chlorophenols to humans and the environment. Research in this domain could provide clues to the degradation mechanisms applicable to N'-(4-chlorophenyl)-N-hydroxy-N-methylurea, offering pathways for bioremediation and reducing environmental impacts (Gunawardana, Singhal, & Swedlund, 2011).

Sorption to Soil and Organic Matter

Understanding how chemicals like 2,4-D and other phenoxy herbicides sorb to soil, organic matter, and minerals is crucial for assessing their environmental fate and mobility. This knowledge can help predict how N'-(4-chlorophenyl)-N-hydroxy-N-methylurea might behave in various environmental matrices, contributing to risk assessment and management strategies (Werner, Garratt, & Pigott, 2012).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-hydroxy-3-methylurea typically involves the reaction of 4-chlorophenyl isocyanate with a suitable hydroxyl-containing compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure

Properties

IUPAC Name

3-(4-chlorophenyl)-1-hydroxy-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11(13)8(12)10-7-4-2-6(9)3-5-7/h2-5,13H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLZQHLJPGGYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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